molecular formula C16H18N2O3S B5053070 N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5053070
M. Wt: 318.4 g/mol
InChI Key: YJYLWVFLKDSPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMPG, is a small molecule that has gained attention in the scientific community due to its potential for use in drug development. DMPG is a glycine derivative and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In animal models, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency compared to other inhibitors of these enzymes. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use as a drug for the treatment of inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide and its effects on various biological processes. Finally, more research is needed to establish the safety and efficacy of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in humans.

Synthesis Methods

The synthesis of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide was first described by K. Sato et al. in 1992. The method involves the reaction of N-phenylglycine with N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride and phenylsulfonyl chloride. The resulting product is N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in drug development. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17(22(20,21)15-11-7-4-8-12-15)13-16(19)18(2)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYLWVFLKDSPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.